![molecular formula C10H15ClN2O2 B13253321 3-Amino-N-(2-methoxyethyl)benzamide hydrochloride](/img/structure/B13253321.png)
3-Amino-N-(2-methoxyethyl)benzamide hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-methoxyethyl)benzamide hydrochloride typically involves the reaction of 3-amino-benzamide with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) . The product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(2-methoxyethyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated benzamides.
Scientific Research Applications
3-Amino-N-(2-methoxyethyl)benzamide hydrochloride has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-Amino-N-(2-methoxyethyl)benzamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can affect various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar in structure but with two methoxy groups on the benzene ring.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group and a methyl group on the benzene ring.
Uniqueness
3-Amino-N-(2-methoxyethyl)benzamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyethyl group enhances its solubility and reactivity compared to other benzamide derivatives .
Biological Activity
3-Amino-N-(2-methoxyethyl)benzamide hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C_{11}H_{16}ClN_{1}O_{2}, with a molecular weight of approximately 194.24 g/mol. The compound features an amino group, a methoxyethyl side chain, and a benzamide structure, which are crucial for its reactivity and biological interactions.
Biological Activity Overview
Preliminary studies indicate that this compound may exhibit various biological activities, including:
- Antioxidant Activity : Similar compounds have shown potential in scavenging free radicals, which is critical for protecting cells from oxidative stress.
- Antiproliferative Effects : Research suggests that the compound may inhibit the growth of certain cancer cell lines, although specific IC50 values need further exploration.
- Enzyme Inhibition : The compound's structure allows it to interact with specific enzymes or proteins, which is essential for understanding its pharmacological relevance .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound's amino and methoxy groups may facilitate interactions with biological targets through hydrogen bonding and hydrophobic interactions. This could lead to modulation of pathways involved in cell survival and proliferation.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Amino-N-(2-bromoethyl)benzamide | Bromo group instead of methoxyethyl | Potentially different reactivity due to halogen presence |
3-Amino-N-(2-chloroethyl)benzamide | Chloro group instead of methoxyethyl | Varying stability and reactivity compared to methoxyethyl |
3-Amino-N-(2-fluoroethyl)benzamide | Fluoro group instead of methoxyethyl | Enhanced metabolic stability due to fluorine substitution |
This table illustrates how modifications in the side chain can influence the compound's reactivity and biological activity.
Case Studies and Research Findings
- Antioxidative Potential : A study investigating benzimidazole derivatives found that compounds with similar structural motifs exhibited significant antioxidative activity. While specific data on this compound was not detailed, the findings suggest a promising avenue for exploring its antioxidative properties .
- Antiproliferative Activity : Research on related benzamide derivatives indicated that certain modifications led to enhanced antiproliferative effects against cancer cell lines. For instance, compounds with additional hydroxyl or methoxy groups showed improved activity profiles . This suggests that further structural optimization of this compound could yield potent anticancer agents.
- Enzyme Interaction Studies : Investigations into enzyme inhibitors have shown that benzamide derivatives can effectively bind to target proteins, impacting their function. Understanding the binding affinity of this compound with specific enzymes could elucidate its therapeutic potential .
Properties
Molecular Formula |
C10H15ClN2O2 |
---|---|
Molecular Weight |
230.69 g/mol |
IUPAC Name |
3-amino-N-(2-methoxyethyl)benzamide;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-14-6-5-12-10(13)8-3-2-4-9(11)7-8;/h2-4,7H,5-6,11H2,1H3,(H,12,13);1H |
InChI Key |
XIPOQJWHZMMCAL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=CC(=CC=C1)N.Cl |
Origin of Product |
United States |
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